molecular formula C11H16N2O B12948538 Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine

Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B12948538
M. Wt: 192.26 g/mol
InChI Key: PHPCZKXXBSAOLF-UHFFFAOYSA-N
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Description

Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound that features a pyridine ring and a tetrahydropyran ring connected via a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of pyridine derivatives with tetrahydropyran intermediates. One common method involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures, followed by the addition of pyridine-4-carboxaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the pyridine ring to piperidine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Mechanism of Action

The mechanism of action of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)amine
  • Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanol
  • Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)carboxamide

Uniqueness

Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is unique due to its specific combination of a pyridine ring and a tetrahydropyran ring connected via a methanamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Biological Activity

Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is a complex organic compound with potential biological activities that are drawing attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a pyridine ring connected to a tetrahydro-2H-pyran moiety, which contributes to its diverse biological interactions. Its molecular formula is C13H18N2O2C_{13}H_{18}N_2O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structural elements allow for interactions with various biological targets, potentially leading to therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be crucial for therapeutic applications in diseases such as cancer and fibrosis. For instance, derivatives of this compound have been identified as inhibitors of ALK5 (activin-like kinase 5), a receptor involved in tumor progression and fibrotic diseases .
  • Receptor Binding : Studies suggest that the compound can interact with various receptors, potentially modulating their activity. This interaction may lead to downstream effects beneficial in treating inflammatory conditions and other pathologies.
  • Antitumor Activity : In vivo studies have demonstrated that certain derivatives of the compound can inhibit tumor growth in xenograft models without significant toxicity, indicating its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to bind to target enzymes and receptors. The mechanism may involve:

  • Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes, thereby inhibiting their activity.
  • Allosteric Modulation : It could also act as an allosteric modulator, altering the conformation of receptors and influencing their signaling pathways.

Case Study 1: ALK5 Inhibition

A study investigating the inhibition of ALK5 by derivatives of this compound found that certain compounds exhibited IC50 values as low as 25 nM, demonstrating potent inhibitory effects on cell activity associated with fibrotic diseases . This highlights the compound's potential in developing therapies for conditions where TGF-beta signaling is implicated.

Case Study 2: Antitumor Efficacy

In another study, a derivative was administered orally at a dose of 30 mg/kg in a CT26 xenograft model, resulting in significant tumor growth inhibition . The absence of notable toxicity suggests a favorable therapeutic index for further development.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyridine ring, tetrahydropyranPotential enzyme inhibitor, antitumor activity
(3-(tetrahydro-2H-pyran-4-yloxy)pyridin-4-yl)methanaminePyridine core with methoxy groupNeuroprotective effects
5-(tetrahydro-2H-pyran-4-yloxy)-1H-pyrazolPyrazole ring with tetrahydropyranEnzyme inhibition

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

oxan-4-yl(pyridin-4-yl)methanamine

InChI

InChI=1S/C11H16N2O/c12-11(9-1-5-13-6-2-9)10-3-7-14-8-4-10/h1-2,5-6,10-11H,3-4,7-8,12H2

InChI Key

PHPCZKXXBSAOLF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C2=CC=NC=C2)N

Origin of Product

United States

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